Dapoxetine hydrochloride is a pharmaceutical compound classified as a selective serotonin reuptake inhibitor (SSRI). In scientific research, Dapoxetine hydrochloride serves primarily as a model compound for analytical method development and validation. Researchers frequently use Dapoxetine hydrochloride to test and optimize analytical techniques due to its well-defined properties and availability. [, , , , , , , , , , , ]
Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor specifically developed for the treatment of premature ejaculation. It is characterized by its rapid onset of action and short half-life, making it unique among other antidepressants. Dapoxetine hydrochloride is marketed under various brand names and is recognized for its efficacy in improving sexual performance by prolonging the time to ejaculation.
Dapoxetine hydrochloride was first developed by the pharmaceutical company Eli Lilly and later by Johnson & Johnson. It is synthesized from various chemical precursors, utilizing asymmetric synthesis techniques to achieve high purity and enantiomeric specificity.
Dapoxetine hydrochloride falls under the class of medications known as selective serotonin reuptake inhibitors. It is specifically classified as a short-acting serotonin reuptake inhibitor, which differentiates it from other SSRIs that are typically used for long-term treatment of depression and anxiety disorders.
The synthesis of dapoxetine hydrochloride involves several key steps that optimize yield and purity. Notable methods include:
Dapoxetine hydrochloride has a complex molecular structure characterized by its chiral centers. The molecular formula is , and its molecular weight is approximately 348.89 g/mol.
The synthesis of dapoxetine hydrochloride involves several critical chemical reactions:
The use of specific solvents and temperatures during these reactions is crucial for optimizing yield and minimizing by-products. For example, reactions are often conducted under controlled temperatures (room temperature to 85 °C) to ensure proper formation of intermediates .
Dapoxetine hydrochloride functions primarily as a selective serotonin reuptake inhibitor, enhancing serotonergic activity in the central nervous system.
Clinical studies have demonstrated that dapoxetine effectively increases intravaginal ejaculatory latency time in men diagnosed with premature ejaculation.
Dapoxetine hydrochloride is primarily used in clinical settings for treating premature ejaculation, significantly improving quality of life for affected individuals. Its rapid action allows for on-demand use prior to sexual activity, distinguishing it from other long-term treatments for sexual dysfunction.
Dapoxetine hydrochloride emerged from an unexpected pharmacological pivot. Initially synthesized in the 1990s by Eli Lilly as an antidepressant candidate (LY 210448), its development was halted due to suboptimal pharmacokinetic properties for mood disorders—specifically, its rapid absorption and elimination profile [1] [6]. In 2003, Johnson & Johnson acquired the compound, recognizing its potential application for premature ejaculation (PE) owing to its short-acting selective serotonin reuptake inhibition [1] [9]. This strategic repositioning marked the first dedicated effort to develop an on-demand pharmacotherapy for PE, a condition previously managed off-label with conventional antidepressants [3] [5].
Key regulatory milestones include:
Table 1: Key Regulatory Milestones for Dapoxetine Hydrochloride
Year | Event | Region/Country |
---|---|---|
2003 | Acquisition by Johnson & Johnson | Global |
2008 | First market approval (Priligy®) | European Union (17 countries) [10] |
2009 | Approval | Mexico, South Korea |
2010 | Expansion to Asian markets | Indonesia, Thailand |
2012 | Partnership with Menarini for distribution | Europe, Asia, Africa [1] |
Dapoxetine hydrochloride ((+)-(S)-N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl]-benzenemethanamine hydrochloride) is classified as a short-acting selective serotonin reuptake inhibitor (SSRI) [2] [9]. Its core structure comprises a naphthalene ring linked via an ether bond to a phenethylamine backbone featuring a chiral center, distinguishing it from other SSRIs:
Table 2: Structural Comparison of Dapoxetine vs. Conventional SSRIs
Parameter | Dapoxetine | Paroxetine | Fluoxetine |
---|---|---|---|
Core Ring System | Naphthalene | Piperidine-dioxolane | Trifluoromethylphenyl |
Half-life (hrs) | 1.3–1.6 | 21 | 96 |
Tₘₐₓ (hrs) | 1.0–1.3 | 6–10 | 4–8 |
SERT Inhibition (Ki, nM) | 1.2 | 0.13 | 0.81 |
Dapoxetine hydrochloride is approved in >59 countries but exhibits significant regional disparities in accessibility:
Therapeutic indications are strictly confined to premature ejaculation, specifically:
Notably, dapoxetine is prescribed exclusively for on-demand use (1–3 hours pre-intercourse), differentiating it from daily SSRIs used off-label for PE. Clinical trials demonstrate 2.5–3.0-fold increases in intravaginal ejaculatory latency time (IELT) across PE subtypes [3] [5] [8]. Combination therapies with PDE5 inhibitors (e.g., sildenafil/dapoxetine tablets in Turkey) address comorbid erectile dysfunction but remain off-label in most regions [2] [6].
Table 3: Global Approval Status (Selected Jurisdictions)
Region | Approval Status | Brand Names | Indication Specificity |
---|---|---|---|
European Union | Approved (2008) | Priligy | PE only |
China | Approved (2010) | Priligy, generic | PE only |
United States | Not approved | – | – |
Mexico | Approved (2009) | Priligy | PE only |
Turkey | Approved | Dapoksel (with sildenafil) | Comorbid PE/ED [2] |
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6